Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound characterized by a pyrrolidine core modified with thioether and thioester functionalities. Its structure includes:
- A pyrrolidine ring substituted at the 3-position with a thioether group.
- A 3-(phenylthio)propanoyl moiety attached to the pyrrolidine nitrogen.
- A methyl thioacetate group linked via a sulfur atom.
Properties
IUPAC Name |
methyl 2-[1-(3-phenylsulfanylpropanoyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-16(19)12-22-14-7-9-17(11-14)15(18)8-10-21-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQNJGNISYCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with 3-(phenylthio)propanoic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Study:
A study involving the synthesis of thioether derivatives reported that modifications to the methyl 2-thioacetate structure led to enhanced cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.5 μg/mL .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT-116 | 1.9 |
| This compound | MCF-7 | 2.3 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities.
Case Study:
In a recent evaluation, thioacetylated derivatives exhibited potent antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The modifications to the thio group significantly enhanced antimicrobial potency compared to standard antibiotics like ceftriaxone .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Thio derivative A | Staphylococcus aureus | 0.21 |
| Thio derivative B | Escherichia coli | 0.25 |
Mechanism of Action
The mechanism of action of Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, altering their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate, we analyze its structural and functional similarities/differences with related sulfur-containing derivatives.
Structural Analogues from Literature
2.1.1 Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Core Structure : Pyrimidine ring with a thietane (3-membered sulfur ring) substituent.
- Key Features :
- Thioacetate ester (similar to the target compound).
- Thietan-3-yloxy group introduces strain and reactivity distinct from the pyrrolidine-thioether in the target.
- Synthesis : Synthesized via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
- Relevance : Demonstrates the feasibility of thioacetate derivatives in heterocyclic systems, though pyrimidine vs. pyrrolidine cores confer divergent steric and electronic properties.
2.1.2 N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Entry 13)
- Core Structure: Benzamide with a propanoyl-pyrrolidine-like backbone.
- Key Features: Cyanomethoxy phenyl group enhances polarity vs. the phenylthio group in the target. Hydroxypropan-2-yl amino substituent introduces hydrogen-bonding capacity absent in the target.
- Relevance: Highlights how electron-withdrawing groups (e.g., cyano) and polar substituents modulate solubility and target engagement compared to sulfur-rich analogs.
2.1.3 (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 15)
- Core Structure: Benzamido-propanoyl scaffold with methoxy-phenyl and acetate groups.
- Key Features :
- Methoxy group provides steric and electronic contrast to sulfur-based substituents.
- Acetate ester mirrors the target’s methyl ester but lacks sulfur atoms.
- Relevance : Illustrates the trade-offs between oxygen- and sulfur-containing moieties in pharmacokinetics (e.g., metabolic stability, lipophilicity).
Functional Group Analysis
| Functional Group | Target Compound | Ethyl 2-[...]thio]acetate (Compound 1) | N-[(2S)-...]benzamide (Entry 13) |
|---|---|---|---|
| Thioester | Present (methyl thioacetate) | Present (ethyl thioacetate) | Absent |
| Thioether | Present (pyrrolidine-S-phenyl) | Absent | Absent |
| Heterocyclic Core | Pyrrolidine | Pyrimidine | Propanoyl-benzamide |
| Polar Substituents | Phenylthio | Thietane | Cyanomethoxy, hydroxy |
Key Research Findings
- Synthetic Accessibility : Pyrrolidine-thioether systems (target) may require multi-step protocols involving thiol-ene chemistry or nucleophilic substitutions, akin to Compound 1’s synthesis .
- Stability : Thioesters are more hydrolytically labile than carboxylate esters, necessitating formulation considerations for the target compound .
Biological Activity
Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a pyrrolidine ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar thioester derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : It might interact with various receptors, modulating signaling pathways that lead to reduced inflammation and cell growth.
Table 1: Summary of Biological Activities
Study Insights
- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various thio compounds, this compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, indicating potent antibacterial activity .
- Cancer Research : A research project focused on thioester derivatives showed that the compound could inhibit the growth of human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity .
- Inflammation Model : In vivo studies using animal models of arthritis revealed that treatment with the compound significantly reduced paw swelling and inflammatory markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
